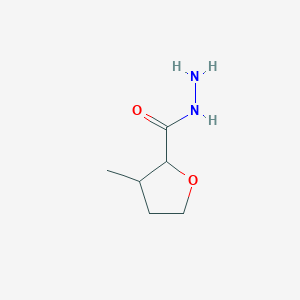

3-Methyloxolane-2-carbohydrazide

Description

3-Methyloxolane-2-carbohydrazide is a heterocyclic organic compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.21 g/mol . Structurally, it consists of an oxolane (tetrahydrofuran) ring substituted with a methyl group at the 3-position and a carbohydrazide (-CONHNH₂) moiety at the 2-position. This compound is a racemic mixture of the (2R,3S) stereoisomer, as indicated by its systematic name rac-(2R,3S)-3-methyloxolane-2-carbohydrazide . The carbohydrazide functional group confers reactivity toward carbonyl compounds, making it a versatile intermediate in synthesizing hydrazones and heterocyclic derivatives for pharmaceutical or agrochemical applications.

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-methyloxolane-2-carbohydrazide |

InChI |

InChI=1S/C6H12N2O2/c1-4-2-3-10-5(4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9) |

InChI Key |

OUQWMKOHAKXSFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOC1C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-3-methyloxolane-2-carbohydrazide, cis typically involves the reaction of 3-methyloxolane-2-carboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of rac-(2R,3S)-3-methyloxolane-2-carbohydrazide, cis may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,3S)-3-methyloxolane-2-carbohydrazide, cis can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent.

Scientific Research Applications

Rac-(2R,3S)-3-methyloxolane-2-carbohydrazide, cis has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-methyloxolane-2-carbohydrazide, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

5-Methyloxolane-3-carbohydrazide

Tetrahydrofuran-2-carbohydrazide

- Synonyms: Oxolane-2-carbohydrazide, Tetrahydrofuran-2-carboxylic acid hydrazide

- Key Differences : Lacks the methyl group, resulting in lower molecular weight (144.17 g/mol) and reduced lipophilicity. The absence of a methyl substituent simplifies synthesis but may decrease metabolic stability in biological systems.

3-Methoxythiophene-2-carbohydrazide

- Molecular Formula : C₆H₈N₂O₂S

- Molecular Weight : 172.20 g/mol

- Key Differences : Replaces the oxolane ring with a thiophene heterocycle and introduces a methoxy group. The sulfur atom in thiophene enhances aromaticity, altering electronic properties and binding interactions in medicinal chemistry contexts.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|

| 3-Methyloxolane-2-carbohydrazide | 164.21 | 0.85 | Moderate |

| 5-Methyloxolane-3-carbohydrazide | 144.17 | 0.62 | High |

| Tetrahydrofuran-2-carbohydrazide | 144.17 | 0.45 | High |

| 3-Methoxythiophene-2-carbohydrazide | 172.20 | 1.20 | Low |

Notes:

- The methyl group in 3-Methyloxolane-2-carbohydrazide increases hydrophobicity (higher LogP) compared to non-methylated analogs .

- Thiophene derivatives exhibit lower aqueous solubility due to aromaticity and sulfur content .

Biological Activity

3-Methyloxolane-2-carbohydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Methyloxolane-2-carbohydrazide is characterized by its oxolane ring structure, which contributes to its unique chemical reactivity. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of 3-Methyloxolane-2-carbohydrazide is primarily attributed to its interactions with specific enzymes and receptors. These interactions can modulate biochemical pathways, resulting in various physiological effects.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes.

- Receptor Modulation : It has the potential to bind to receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research has highlighted several key biological activities associated with 3-Methyloxolane-2-carbohydrazide:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential use as an antibacterial agent.

- Anticancer Effects : Preliminary investigations have shown that 3-Methyloxolane-2-carbohydrazide may possess anticancer properties, potentially inhibiting the growth of cancer cells through apoptosis induction or cell cycle arrest.

- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Protection against neurodegeneration |

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial effects of 3-Methyloxolane-2-carbohydrazide demonstrated its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating its potential as an alternative treatment option.

Case Study: Anticancer Properties

In vitro studies have shown that 3-Methyloxolane-2-carbohydrazide can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of apoptotic pathways, leading to increased cell death. Further research is needed to explore these effects in vivo.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any therapeutic application. Toxicological studies have indicated that 3-Methyloxolane-2-carbohydrazide has a favorable safety profile at therapeutic doses. However, further investigations into long-term effects and potential side effects are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.